molecular formula C13H14O4 B13971526 Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate

Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate

Cat. No.: B13971526
M. Wt: 234.25 g/mol
InChI Key: QWQMAHVWYHTHKM-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate is an organic compound with the molecular formula C13H14O4 It is a derivative of benzofuran, a heterocyclic compound containing fused benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate typically involves the reaction of 6-methoxy-2-methylbenzofuran-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 6-methoxy-2-methylbenzofuran-3-carboxylic acid.

    Reduction: Formation of 6-methoxy-2-methylbenzofuran-3-methanol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate
  • Ethyl 6-methoxy-2-methylbenzofuran-3-carboxylate

Uniqueness

This compound is unique due to its specific structural features, such as the position of the methoxy and methyl groups on the benzofuran ring

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 6-methoxy-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)17-11-7-9(15-3)5-6-10(11)12/h5-7H,4H2,1-3H3

InChI Key

QWQMAHVWYHTHKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=CC(=C2)OC)C

Origin of Product

United States

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